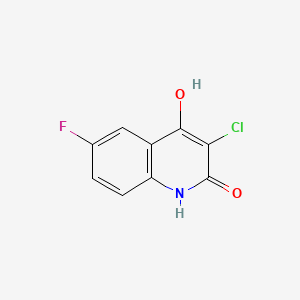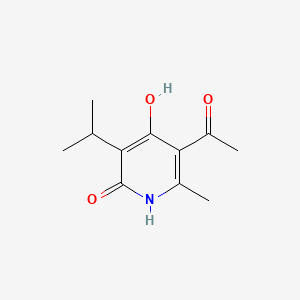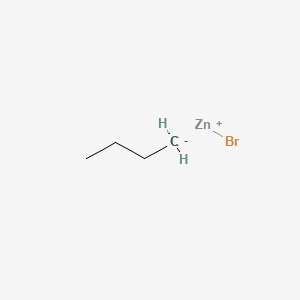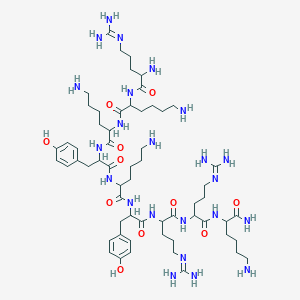![molecular formula C26H33NO6 B13382025 4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid](/img/structure/B13382025.png)
4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro 25-6981 maleate is a synthetic, biologically active compound known for its potent and selective antagonistic properties towards N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit . This compound has been extensively studied for its neuroprotective effects and its potential in reducing inflammatory and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ro 25-6981 maleate is synthesized through a multi-step process involving the reaction of 1-piperidinepropanol with 4-hydroxyphenyl and phenylmethyl groups . The reaction conditions typically involve the use of solvents like methanol and water, with the final product being a white to beige powder .
Industrial Production Methods
The industrial production of Ro 25-6981 maleate involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is often produced in a desiccated form to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Ro 25-6981 maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving Ro 25-6981 maleate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed
The major products formed from the reactions involving Ro 25-6981 maleate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Ro 25-6981 maleate has a wide range of scientific research applications, including:
Mechanism of Action
Ro 25-6981 maleate exerts its effects by selectively blocking NMDA receptors containing the NR2B subunit . This blockade prevents the influx of calcium ions, which is crucial for the activation of various intracellular signaling pathways. By inhibiting these pathways, Ro 25-6981 maleate reduces neuronal excitability and provides neuroprotection .
Comparison with Similar Compounds
Ro 25-6981 maleate is unique in its high selectivity and potency towards NR2B-containing NMDA receptors . Similar compounds include:
Ifenprodil: Another NR2B antagonist with similar neuroprotective properties.
TCN-201: A selective antagonist for NR2A-containing NMDA receptors.
NVP-AAM077: A compound with selectivity towards NR2A subunits.
Ro 25-6981 maleate stands out due to its higher selectivity and lower IC50 values compared to these similar compounds .
Properties
Molecular Formula |
C26H33NO6 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-[3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid |
InChI |
InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
FYJZEHCQSUBZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide](/img/structure/B13381952.png)

![N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide](/img/structure/B13381962.png)
![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B13381965.png)


![ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B13381978.png)
![10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione](/img/structure/B13381991.png)
![2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B13381994.png)
![Ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13382001.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13382008.png)
![2-Amino-5-[(pyrazin-2-yl)formamido]pentanoic acid](/img/structure/B13382014.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[2-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13382017.png)

